![molecular formula C22H11N3O6S B13420493 3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile is a complex organic compound that features a combination of nitro, benzo[1,3]dioxole, chromen, thiazole, and acrylonitrile moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile typically involves multi-step organic reactions. The starting materials often include 6-nitrobenzo[1,3]dioxole, 2-oxo-2H-chromen-3-yl, and thiazole derivatives. The key steps in the synthesis may involve:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through nitration of benzo[1,3]dioxole.
Synthesis of the chromen-thiazole intermediate: This involves the reaction of 2-oxo-2H-chromen-3-yl with thiazole derivatives under specific conditions.
Coupling reaction: The final step involves coupling the benzo[1,3]dioxole and chromen-thiazole intermediates with acrylonitrile under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and acrylonitrile moieties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylonitrile or benzo[1,3]dioxole derivatives.
科学研究应用
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Use in the development of organic semiconductors or photovoltaic materials.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the acrylonitrile moiety can undergo Michael addition reactions, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 3-Benzo(1,3)dioxol-5-yl-6-ethyl-7-hydroxy-chromen-4-one
- 3-Benzo(1,3)dioxol-5-yl-6-ethyl-7-isopropoxy-chromen-4-one
Uniqueness
3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile is unique due to the presence of both nitro and acrylonitrile groups, which provide distinct reactivity and potential applications compared to similar compounds. The combination of benzo[1,3]dioxole, chromen, and thiazole moieties also contributes to its unique chemical and physical properties.
属性
分子式 |
C22H11N3O6S |
|---|---|
分子量 |
445.4 g/mol |
IUPAC 名称 |
(E)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C22H11N3O6S/c23-9-14(5-13-7-19-20(30-11-29-19)8-17(13)25(27)28)21-24-16(10-32-21)15-6-12-3-1-2-4-18(12)31-22(15)26/h1-8,10H,11H2/b14-5+ |
InChI 键 |
AEABDZOHTKHFDL-LHHJGKSTSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)[N+](=O)[O-] |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


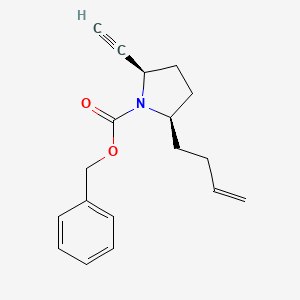
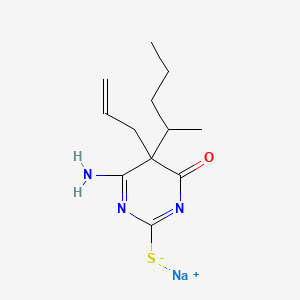


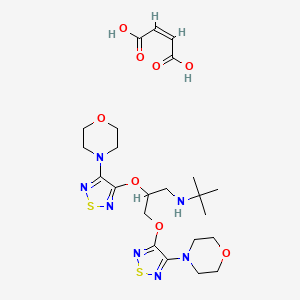
![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
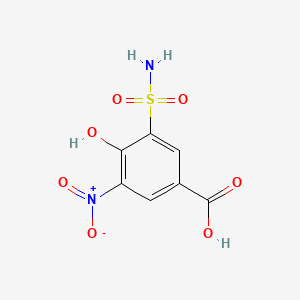
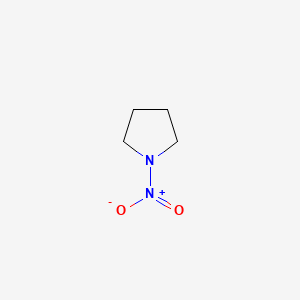
![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
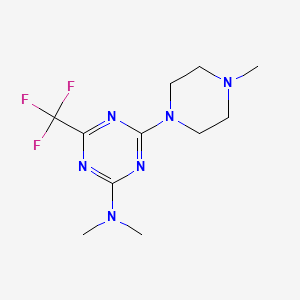
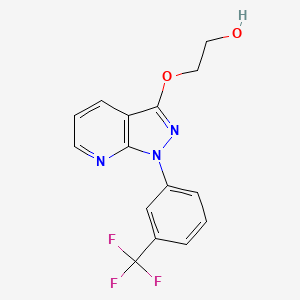
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
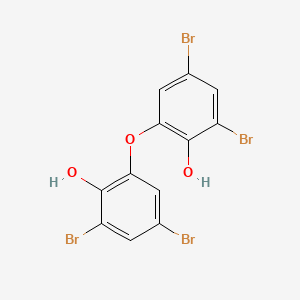
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
